N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894040-82-5
VCID: VC4431524
InChI: InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894040-82-5

Cat. No.: VC4431524

Molecular Formula: C23H23N5O3S

Molecular Weight: 449.53

* For research use only. Not for human or veterinary use.

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894040-82-5

Specification

CAS No. 894040-82-5
Molecular Formula C23H23N5O3S
Molecular Weight 449.53
IUPAC Name N'-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30)
Standard InChI Key RUNQGHUAQPNUSC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C

Introduction

N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique structural arrangement, incorporating both thiazole and triazole moieties, which are known for their significant biological activities. The molecular formula of this compound is C23H23N5O3S, similar to its analog N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide, but with an ethoxy group instead of a methoxy group.

Synthesis Methods

While specific synthesis methods for N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide are not extensively documented, related compounds are typically synthesized using organic reactions such as the Cu(I)-catalyzed [3+2] dipolar cycloaddition of azides and alkynes to form triazole derivatives. The synthesis often involves multiple steps, including careful control of reaction parameters like temperature and solvent choice to optimize yields.

Biological Activities and Potential Applications

Compounds with similar structures to N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide have shown promise in medicinal chemistry due to their potential anticancer and antiallergy properties. Thiazolo-triazole derivatives, in particular, have been investigated for their activity against various cancer cell lines and may also possess anti-inflammatory properties .

Research Findings and Future Directions

Further studies are necessary to elucidate the specific biological pathways affected by N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide. Molecular docking studies and in vitro assays could provide valuable insights into its pharmacological potential. The compound's structural arrangement allows for interactions with biological targets such as enzymes or receptors, suggesting potential applications in drug development.

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